![molecular formula C17H11ClIN3OS2 B4954707 N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide](/img/structure/B4954707.png)
N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-chlorophenyl group, a thiazole ring, and an iodobenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide typically involves multiple steps, starting with the formation of the thiazole ringThe final step involves the coupling of the thiazole derivative with 3-iodobenzamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methoxybenzamide
- **N-{[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]carbamothioyl}-2-iodobenzamide
Uniqueness
N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodobenzamide moiety, in particular, allows for unique substitution reactions and potential radiolabeling applications in medical imaging .
Properties
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClIN3OS2/c18-12-6-4-10(5-7-12)14-9-25-17(20-14)22-16(24)21-15(23)11-2-1-3-13(19)8-11/h1-9H,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWDXNNFJGEMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClIN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.